REACTION_CXSMILES
|
C(O[C:4](=[O:20])[C:5]([CH3:19])([S:14][C:15](=[O:18])[CH2:16][CH3:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])C.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>>[OH:20][C:4]1[C:5]([CH3:19])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[S:14][C:15](=[O:18])[C:16]=1[CH3:17] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OC1=C(C(SC1(CCCCCCCC)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 397 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |